![molecular formula C15H13ClN2O B2931065 2-((4-Chlorophenoxy)methyl)-5-methylimidazo[1,2-a]pyridine CAS No. 301860-83-3](/img/structure/B2931065.png)
2-((4-Chlorophenoxy)methyl)-5-methylimidazo[1,2-a]pyridine
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Overview
Description
The compound “2-((4-Chlorophenoxy)methyl)-5-methylimidazo[1,2-a]pyridine” is a complex organic molecule that contains several functional groups. It has a pyridine ring, an imidazole ring, a chlorophenoxy group, and a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aromatic pyridine and imidazole rings, the polar chlorophenoxy group, and the nonpolar methyl group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The aromatic rings might participate in electrophilic aromatic substitution reactions . The chlorophenoxy group could undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar chlorophenoxy group could enhance its solubility in polar solvents .Scientific Research Applications
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in medicinal chemistry due to their presence in various pharmaceuticals. The compound can be used as a precursor in the synthesis of substituted piperidines, which are valuable for their biological activity. Recent advances in this field have led to the development of new methods for synthesizing these derivatives, which are important for drug construction .
Pharmacological Applications
The structural motif of piperidine is found in many pharmacologically active molecules. “2-((4-Chlorophenoxy)methyl)-5-methylimidazo[1,2-a]pyridine” may serve as a key intermediate in the creation of new compounds with potential therapeutic applications, such as analgesics, antidepressants, antimalarials, and antitumor agents .
Green Chemistry
In the pursuit of more environmentally friendly chemical processes, this compound could be involved in greener synthesis pathways. For instance, it might be used in reactions that minimize waste, avoid toxic reagents, and improve the overall sustainability of chemical production .
Flow Chemistry Applications
The compound could be utilized in flow chemistry setups, which offer advantages over traditional batch processes, such as increased safety, reduced reaction times, and minimized waste. This approach is particularly beneficial for the synthesis of complex organic molecules on an industrial scale .
Microwave-Assisted Synthesis
Microwave-assisted synthesis is a modern technique that can enhance the efficiency of chemical reactions. “2-((4-Chlorophenoxy)methyl)-5-methylimidazo[1,2-a]pyridine” might be used in such reactions to expedite the synthesis of piperidine derivatives or other related compounds .
Development of Agrochemicals
Given its structural complexity, this compound could be explored for the development of novel agrochemicals. Its derivatives might exhibit properties useful in plant protection or growth regulation, contributing to the agricultural industry .
Safety And Hazards
properties
IUPAC Name |
2-[(4-chlorophenoxy)methyl]-5-methylimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c1-11-3-2-4-15-17-13(9-18(11)15)10-19-14-7-5-12(16)6-8-14/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMUZEWCKSBASX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenoxy)methyl]-5-methylimidazo[1,2-a]pyridine |
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